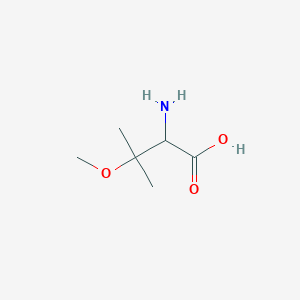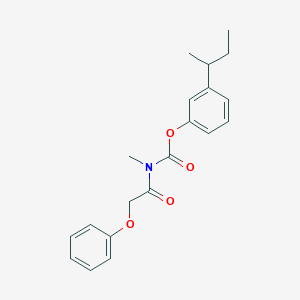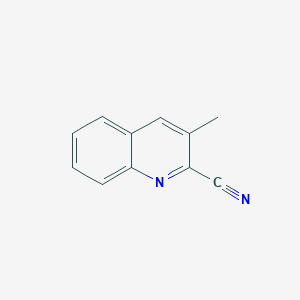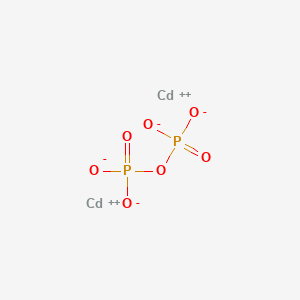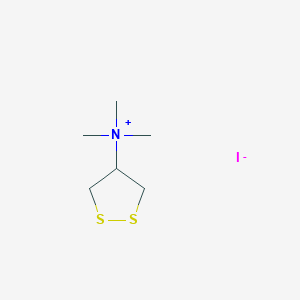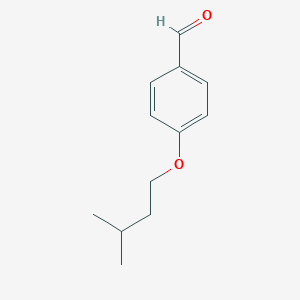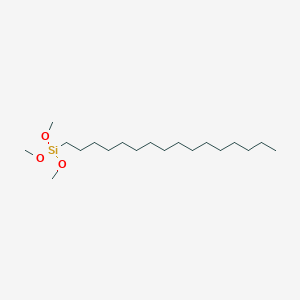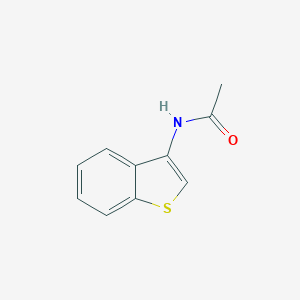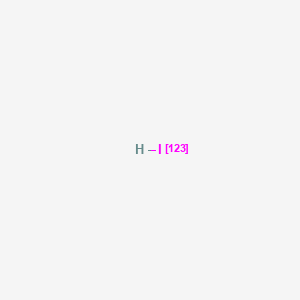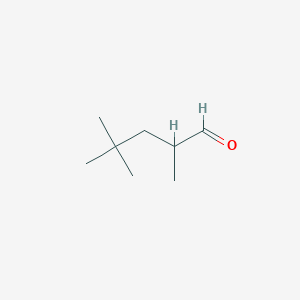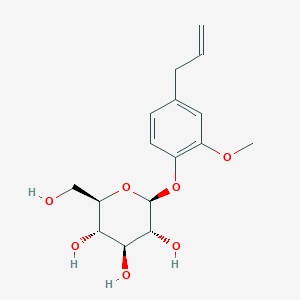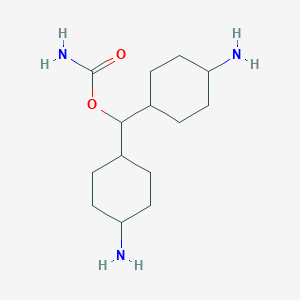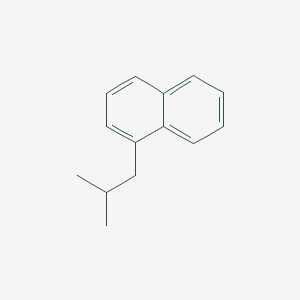
1-Isobutylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isobutylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a colorless liquid that has a molecular weight of 206.32 g/mol and a boiling point of 270-272 °C. 1-Isobutylnaphthalene is a useful compound that has been extensively studied for its various applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-Isobutylnaphthalene has been widely used in scientific research due to its unique properties. It is a useful compound that can be used in the synthesis of various organic compounds. It has been used in the synthesis of 1,4-dihydroxy-2-naphthoic acid, which is an important intermediate in the synthesis of vitamin K. 1-Isobutylnaphthalene has also been used in the synthesis of 1,4-dihydroxy-2-naphthaldehyde, which is an important intermediate in the synthesis of antihistamines.
Wirkmechanismus
The mechanism of action of 1-Isobutylnaphthalene is not fully understood. However, it is believed that it acts as a ligand for certain receptors in the body. It has been shown to bind to the aryl hydrocarbon receptor (AhR), which is a transcription factor that regulates the expression of various genes. The binding of 1-Isobutylnaphthalene to AhR can activate the receptor and lead to the expression of genes involved in xenobiotic metabolism.
Biochemische Und Physiologische Effekte
1-Isobutylnaphthalene has been shown to have various biochemical and physiological effects. It has been shown to induce cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. It has also been shown to induce the expression of various phase II detoxification enzymes, such as glutathione S-transferase and UDP-glucuronosyltransferase. These enzymes are involved in the detoxification of xenobiotics.
Vorteile Und Einschränkungen Für Laborexperimente
1-Isobutylnaphthalene is a useful compound that has various advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic and can be used in various in vitro and in vivo experiments. However, one limitation of 1-Isobutylnaphthalene is that it is a hydrophobic compound that can be difficult to dissolve in aqueous solutions. It may also have low solubility in certain organic solvents.
Zukünftige Richtungen
There are various future directions for the use of 1-Isobutylnaphthalene in scientific research. One direction is the study of its effects on the immune system. It has been shown to modulate the immune response in certain animal models, and further studies could elucidate its potential as an immunomodulatory agent. Another direction is the study of its effects on the gut microbiome. It has been shown to alter the composition of the gut microbiome in animal models, and further studies could elucidate its potential as a prebiotic or probiotic agent. Finally, the development of novel synthetic routes for 1-Isobutylnaphthalene could lead to the discovery of new compounds with useful properties.
Synthesemethoden
1-Isobutylnaphthalene can be synthesized by the Friedel-Crafts reaction of naphthalene with isobutyryl chloride in the presence of aluminum chloride. The reaction is carried out in anhydrous conditions and produces 1-Isobutylnaphthalene as a major product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
16727-91-6 |
|---|---|
Produktname |
1-Isobutylnaphthalene |
Molekularformel |
C14H16 |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1-(2-methylpropyl)naphthalene |
InChI |
InChI=1S/C14H16/c1-11(2)10-13-8-5-7-12-6-3-4-9-14(12)13/h3-9,11H,10H2,1-2H3 |
InChI-Schlüssel |
ZYFTVCJVNRKBCC-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=CC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)CC1=CC=CC2=CC=CC=C21 |
Andere CAS-Nummern |
16727-91-6 |
Synonyme |
1-Isobutylnaphthalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



